12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside
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Overview
Description
12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside: is a triterpene glycoside compound isolated from the rhizome extracts of black cohosh (Cimicifuga racemosa) . This compound is part of a larger family of triterpene glycosides, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside typically involves the extraction of triterpene glycosides from the rhizomes of Cimicifuga racemosa. The process includes several steps of purification and isolation using chromatographic techniques . Specific reaction conditions and synthetic routes for this compound are not extensively documented in the literature.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to the complexity of its extraction and purification processes. The compound is primarily obtained through natural extraction from plant sources rather than synthetic industrial production .
Chemical Reactions Analysis
Types of Reactions: 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of signaling pathways and interaction with cellular receptors . Detailed studies on its exact mechanism are still ongoing, and further research is needed to fully understand its molecular targets and pathways involved .
Comparison with Similar Compounds
- 21-Hydroxycimigenol-3-O-beta-D-xylopyranoside
- Cimigenol-3-O-alpha-L-arabinopyranoside
- 24-Acetylisodahurinol-3-O-beta-D-xylopyranoside
- 20(S),22®,23(S),24®-16beta:23;22:25-diepoxy-12beta-acetoxy-3beta,23,24-trihydroxy-9,19-cycloanost-7-ene-3-O-beta-D-xylopyranoside
Uniqueness: 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside is unique due to its specific acetoxy group at the 12beta position and its glycosidic linkage to beta-D-xylopyranoside. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
909425-06-5 |
---|---|
Molecular Formula |
C37H58O11 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate |
InChI |
InChI=1S/C37H58O11/c1-17-13-20-28(32(5,6)43)48-37(47-20)27(17)34(8)24(45-18(2)38)14-36-16-35(36)12-11-23(46-29-26(41)25(40)19(39)15-44-29)31(3,4)21(35)9-10-22(36)33(34,7)30(37)42/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19-,20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChI Key |
HZIBYJCDCHVSPK-HDBHZJCMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |
Origin of Product |
United States |
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